An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: Chemical Properties and Applications
An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid: Chemical Properties and Applications
Introduction
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic organic compound featuring a five-membered oxadiazole ring substituted with a methyl group and a carboxylic acid group.[1] This molecule has garnered significant interest in medicinal chemistry and organic synthesis due to its role as a key intermediate in the development of pharmaceutical agents, most notably antiviral drugs.[1][2] Its unique structural and chemical properties make it a versatile building block for creating more complex molecules with diverse biological activities.[1][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.
Core Chemical and Physical Properties
The fundamental properties of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid are summarized below. These properties are essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄N₂O₃ | [1][6][7] |
| Molecular Weight | 128.09 g/mol | [1][6][7] |
| IUPAC Name | 5-methyl-1,3,4-oxadiazole-2-carboxylic acid | [6] |
| CAS Number | 518048-06-1 | [6][7][8] |
| Appearance | Off-white to gray-white solid (Potassium Salt) | [2][9] |
| Solubility | Soluble in water (Potassium Salt) | [2][9] |
| Melting Point | 164-168 °C (Potassium Salt) | [9] |
Chemical Structure and Stability
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is characterized by a planar five-membered ring consisting of one oxygen and two nitrogen atoms.[1] The 1,3,4-oxadiazole isomer is known to be more stable compared to other oxadiazole isomers like 1,2,3- and 1,2,4-oxadiazole.[10] The presence of the carboxylic acid group significantly influences its reactivity.[1]
Chemical Reactivity
The reactivity of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is primarily dictated by its carboxylic acid functional group and the oxadiazole ring. Key reactions include:
-
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.[1]
-
Reduction: It can undergo reduction to yield various reduced forms, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.[1]
-
Substitution: The carboxylic acid group can be substituted by other functional groups, such as amines or alcohols, through nucleophilic substitution reactions under basic conditions to form amides or esters, respectively.[1]
Experimental Protocols
Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid
A typical synthesis of this compound involves a two-step process:[1]
-
Formation of 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride: This intermediate is prepared by reacting 5-methyl-1,3,4-oxadiazole with oxalyl chloride.
-
Conversion to the Carboxylic Acid: The resulting carbonyl chloride is then treated with potassium hydroxide to hydrolyze it to 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid.[1]
General Synthesis Strategies for 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring system can be synthesized through various methods, including:
-
From Acylhydrazides: Reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[11]
-
Cyclization of Diacylhydrazines: Dehydrative cyclization of 1,2-diacylhydrazines.[11][12]
-
Oxidative Cyclization: Oxidative cyclization of N-acylhydrazones using reagents like chloramine-T, often under microwave irradiation.[11]
-
One-Pot Synthesis: A one-pot synthesis-functionalization strategy from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides has also been reported for 2,5-disubstituted 1,3,4-oxadiazoles.[12][13]
Biological Activity and Applications
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid and its derivatives exhibit significant biological activities, making them valuable in drug development and other applications.
Antiviral Activity
This compound is a crucial intermediate in the synthesis of HIV integrase inhibitors, such as Raltegravir.[1][2] HIV integrase is an essential enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy.[1][4]
Enzyme Inhibition and Dermatological Applications
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid has been shown to inhibit tyrosinase activity in skin cells.[1][14] Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin color. By inhibiting this enzyme, the compound can reduce melanin production, indicating its potential for use in skin-lightening products and for treating hyperpigmentation.[1][14]
Conclusion
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound with significant chemical and biological importance. Its versatile reactivity allows for its use as a building block in organic synthesis, while its biological activities, particularly as an intermediate for antiviral drugs and as a tyrosinase inhibitor, highlight its potential in the pharmaceutical and dermatological fields. Further research into the derivatives of this compound could lead to the discovery of new therapeutic agents with a wide range of applications.
References
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- 2. Page loading... [wap.guidechem.com]
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- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | C4H4N2O3 | CID 19811946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 5-METHYL-[1,3,4]OXADIAZOLE-2-CARBOXYLIC ACID | 518048-06-1 [chemicalbook.com]
- 9. 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Potassium Salt CAS 888504-28-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 11. jchemrev.com [jchemrev.com]
- 12. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 5-Methyl-[1,3,4]oxadiazole-2-carboxylic acid, potassium salt | 888504-28-7 | FM56554 [biosynth.com]
